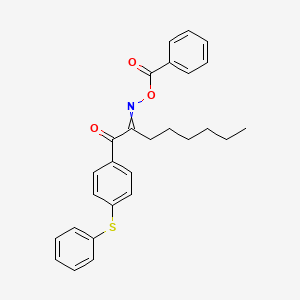

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime)

Vue d'ensemble

Description

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) is an organic compound with the molecular formula C27H27NO3S. It is known for its unique structure, which includes a phenylthio group attached to a phenyl ring, an octanedione core, and an O-benzoyloxime moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) involves multiple steps. One common method includes the following steps :

- Dissolve diphenyl sulfide in dichloroethane and cool the solution to about 0°C.

- Add aluminum trichloride to the solution while maintaining the temperature.

- Slowly add n-octanoyl chloride dropwise over three hours.

- After the addition, allow the reaction to proceed, monitoring it using TLC or liquid chromatography.

- Pour the reaction mixture into dilute hydrochloric acid ice water for hydrolysis.

- Separate the organic phase, neutralize it with sodium hydroxide solution, and dry it.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and automation helps in maintaining consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles

Major Products

Sulfoxides and sulfones: Formed through oxidation.

Amines: Formed through reduction of the oxime group.

Substituted derivatives: Formed through substitution reactions

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C27H27NO3S

- Molecular Weight: 445.57 g/mol

- CAS Number: 253585-83-0

The compound features a long carbon chain dione structure combined with both phenylthio and oxime functionalities, enhancing its reactivity and applicability as a photoinitiator compared to simpler compounds like benzophenone.

Chemistry

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it valuable for creating derivatives with tailored properties.

Key Reactions:

- Oxidation: Can yield sulfoxides or sulfones.

- Reduction: Converts the oxime group to an amine.

- Substitution: The phenylthio group can be replaced with other functional groups.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides |

| Reduction | Sodium borohydride | Amines |

| Substitution | Halogens | Substituted derivatives |

Biology

In biological research, this compound is investigated for its interactions with biomolecules and potential therapeutic properties. Its photoinitiating capabilities allow it to generate reactive species that can influence cellular processes.

Cellular Effects:

- Modulates cell signaling pathways.

- Alters gene expression related to oxidative stress.

- Interacts with metabolic enzymes affecting cellular metabolism.

Medicine

The compound's potential therapeutic applications are being explored, particularly in drug development. Its role as a photoinitiator can be harnessed in developing new therapeutic agents that require light-induced activation.

Case Studies:

- Photopolymerization in Drug Delivery Systems: Research indicates that photoinitiators like this compound can enhance the efficiency of drug delivery systems by allowing controlled release upon light activation.

- Tissue Engineering: Its properties are being studied for use in biocompatible materials that can be used in tissue scaffolding.

Industry

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) is widely utilized in industrial applications as a photoinitiator for UV-curable coatings and inks. Its ability to promote dark polymerization makes it suitable for various formulations where oxygen quenching is a concern.

Applications:

- UV-curable photoresist formulations.

- Photosensitive polyimide formulations.

- Spacer materials for LCDs and microlens materials.

Mécanisme D'action

The mechanism of action of 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) involves its interaction with molecular targets through its functional groups. The phenylthio group can participate in electron transfer reactions, while the oxime group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-: Lacks the O-benzoyloxime group.

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-methyloxime): Contains a methyloxime group instead of a benzoyloxime group

Uniqueness

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of both the phenylthio and benzoyloxime groups allows for versatile applications in synthesis and research .

Activité Biologique

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) is a compound with significant potential in biochemical applications, particularly as a photoinitiator in polymerization processes. Its unique structure, which includes a phenylthio group and an O-benzoyloxime functional group, contributes to its diverse biological activities. This article explores the biochemical properties, molecular mechanisms, and biological effects of this compound.

- Molecular Formula : C27H27NO3S

- Molecular Weight : 445.57 g/mol

- CAS Number : 253585-83-0

- Appearance : White to light yellow powder or crystal

1,2-Octanedione interacts with various biomolecules through its oxime and phenylthio groups. It can form covalent bonds and engage in non-covalent interactions such as hydrogen bonding. This compound is particularly noted for its ability to absorb light and generate reactive species, making it an effective photoinitiator in biochemical reactions.

| Property | Description |

|---|---|

| Light Absorption | Generates free radicals upon light exposure |

| Interaction with Biomolecules | Forms covalent and non-covalent bonds |

| Role in Polymerization | Acts as a photoinitiator |

Cellular Effects

The compound influences cellular functions by affecting signaling pathways and gene expression. It induces oxidative stress, which can lead to alterations in the expression of genes involved in antioxidant defense mechanisms. Furthermore, it interacts with metabolic enzymes, impacting cellular metabolism.

Table 2: Effects on Cellular Functions

| Effect | Description |

|---|---|

| Oxidative Stress | Alters gene expression related to antioxidants |

| Metabolic Interaction | Modulates activity of metabolic enzymes |

At the molecular level, 1,2-Octanedione exerts its effects through several mechanisms:

- Enzyme Interaction : It can inhibit or activate specific enzymes.

- Reactive Species Generation : Light absorption leads to fragmentation and the formation of free radicals that interact with cellular components.

- Gene Expression Modulation : Changes in protein function and gene expression are observed following exposure to the compound.

Temporal Effects

The stability and degradation of the compound are influenced by environmental factors such as light exposure and temperature. Long-term exposure can result in cumulative changes in cellular function.

Dosage Effects

In animal models, the biological activity of the compound varies significantly with dosage:

- Low Doses : Minimal effects observed.

- High Doses : Significant biochemical changes including toxicity, oxidative stress, and inflammation.

Metabolic Pathways

The compound is involved in various metabolic pathways by interacting with essential enzymes. It alters metabolic flux by modifying enzyme activity, which is crucial for understanding its role in cellular metabolism and potential therapeutic applications.

Chemical Reactions Analysis

1,2-Octanedione undergoes several types of chemical reactions:

- Oxidation : Forms sulfoxides or sulfones.

- Reduction : Converts oxime groups to amines.

- Substitution : The phenylthio group can be replaced under specific conditions.

Table 3: Types of Chemical Reactions

| Reaction Type | Products |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Amines |

| Substitution | Substituted derivatives |

Scientific Research Applications

The compound has various applications across different fields:

- Chemistry : Used as an intermediate in organic synthesis.

- Biology : Investigated for potential biological activities.

- Medicine : Explored for therapeutic properties.

- Industry : Utilized in producing photoinitiators for UV-curable coatings .

Case Studies

Research has demonstrated the effectiveness of 1,2-Octanedione as a photoinitiator. A study highlighted its role in enhancing dark polymerization processes by reducing radical quenching from oxygen during network formation . This property is significant for applications requiring efficient polymerization under various conditions.

Propriétés

IUPAC Name |

[[1-oxo-1-(4-phenylsulfanylphenyl)octan-2-ylidene]amino] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCXTTRLSIDGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253585-83-0 | |

| Record name | 1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253585-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Octanedione, 1-[4-(phenylthio)phenyl]-, 2-(O-benzoyloxime) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[4-(phenylthio)phenyl]octane-1,2-dione 2-(O-benzoyloxime) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Octanedione, 1-[4-(phenylthio)phenyl]-, 2-(O-benzoyloxime) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.